![molecular formula C8H15NO B2589718 (1S,5R,6S)-7,7-二甲基-2-氮杂双环[3.2.0]庚烷-6-醇 CAS No. 2378490-18-5](/img/structure/B2589718.png)

(1S,5R,6S)-7,7-二甲基-2-氮杂双环[3.2.0]庚烷-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

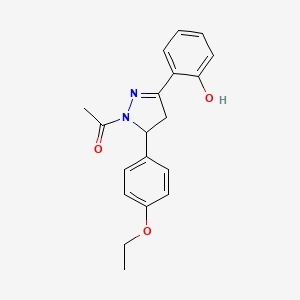

“(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol” is a compound with the molecular formula C8H15NO . It has an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, one study reported the isolation of 6-endo-(1S, 5R, 6S)-bicyclo[3.2.0]hept-2-en-6-ol (e.e. 89%) following subsequent workup and purification .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 .科学研究应用

- The role of cofactor recycling in artificial biocatalytic cascades is critical for efficiency. Closed-loop cofactor recycling, which emerged in the 1990s, has significantly impacted biotechnology development. The evolution of redox-neutral closed-loop cofactor recycling is closely linked to the enzymology of oxy-functionalized bicyclo[3.2.0]carbocyclic molecules. These molecules play a role in stereocontrolled assembly and the synthesis of valuable products .

- Oxy-functionalized bicyclo[3.2.0]heptenones and heptenols offer unique opportunities for stereocontrolled assembly. Their involvement in redox and redox-neutral biocatalysis has a longer history, including the first reported examples of closed-loop artificial linear cascade reactions. Researchers explore these molecules for their potential in synthesizing diverse compounds .

- BVMOs are enzymes that catalyze the Baeyer–Villiger oxidation, converting ketones into esters or lactones. Bicyclo[3.2.0]carbocyclic molecules serve as substrates for BVMOs, making them relevant in green chemistry and pharmaceutical synthesis .

- ADHs play a crucial role in alcohol metabolism. Bicyclo[3.2.0]carbocyclic molecules can be substrates for ADHs, leading to the formation of valuable chiral alcohols. Understanding their interactions with ADHs aids in designing efficient biocatalytic processes .

- Prostaglandins are bioactive lipid mediators involved in inflammation, pain, and other physiological processes. Bicyclo[3.2.0]carbocyclic molecules may serve as synthons for prostaglandin analogs, contributing to drug development and understanding biological pathways .

- Researchers explore coupled-enzyme membrane reactors for continuous biocatalysis. Bicyclo[3.2.0]carbocyclic molecules, with their unique structural features, can be integrated into such systems to enhance efficiency and product yield .

Biocatalysis and Enzymology

Bicyclo[3.2.0]carbocyclic Molecules in Synthesis

Baeyer–Villiger Monooxygenases (BVMOs)

Alcohol Dehydrogenases (ADHs)

Prostaglandin Synthons

Coupled-Enzyme Membrane Reactors

未来方向

Bicyclo[3.2.0] compounds have been the subject of research for many years, with interest driven mainly by the pharmaceutical industry . The potential of oxy-functionalised bicyclo[3.2.0]heptenones and the equivalent heptenols to offer different opportunities in each ring for the subsequent stereocontrolled assembly of a significant number of valuable products has been reaffirmed within the last few months . This suggests that “(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol” and similar compounds could have promising applications in the future.

属性

IUPAC Name |

(1S,5R,6S)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXKQKMXSXOVSL-VQVTYTSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C1O)CCN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]([C@@H]1O)CCN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2589635.png)

![[4-(4-methylphenyl)piperazino]{1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazol-4-yl}methanone](/img/structure/B2589641.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2589645.png)

![2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2589651.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)